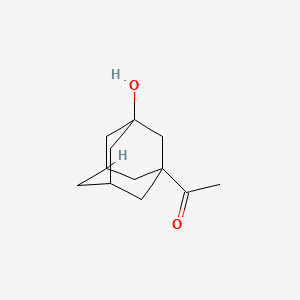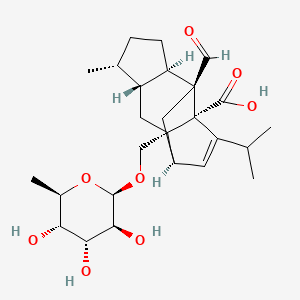
1-(3-ヒドロキシ-1-アダマンチル)エタノン
概要
説明
1-(3-Hydroxy-1-adamantyl)ethanone, also known as HAE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound is a derivative of adamantane, a tricyclic hydrocarbon, and is synthesized through a multi-step process.
科学的研究の応用
有機合成
1-(3-ヒドロキシ-1-アダマンチル)エタノンは、さまざまな有機反応に関与します。
計算化学
要約すると、1-(3-ヒドロキシ-1-アダマンチル)エタノンは、医薬品化学、材料科学、有機合成、ナノテクノロジー、化学触媒、計算化学において大きな可能性を秘めています。 その多面的な用途は、科学的進歩を促進し続けています {svg_2}. 特定の分野に関する詳細を希望される場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
Adamantane derivatives, in general, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives often undergo radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The radical-based functionalization reactions of adamantane derivatives can potentially affect various biochemical pathways .
Result of Action
The unique stability and reactivity of adamantane derivatives can potentially lead to diverse molecular and cellular effects .
Action Environment
The compound is recommended to be stored at -20°c , suggesting that temperature could be a significant environmental factor affecting its stability.
生化学分析
Biochemical Properties
1-(3-Hydroxy-1-adamantyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as NADPH oxidase, reducing the production of reactive oxygen species . Additionally, 1-(3-Hydroxy-1-adamantyl)ethanone can modulate the activity of certain kinases, impacting cell signaling pathways .
Cellular Effects
The effects of 1-(3-Hydroxy-1-adamantyl)ethanone on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, 1-(3-Hydroxy-1-adamantyl)ethanone can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can reduce the expression of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes .
Molecular Mechanism
At the molecular level, 1-(3-Hydroxy-1-adamantyl)ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, 1-(3-Hydroxy-1-adamantyl)ethanone can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Hydroxy-1-adamantyl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Hydroxy-1-adamantyl)ethanone remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged reduction in oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 1-(3-Hydroxy-1-adamantyl)ethanone vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(3-Hydroxy-1-adamantyl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the metabolism of fatty acids and glucose, leading to changes in energy production and storage . Additionally, 1-(3-Hydroxy-1-adamantyl)ethanone can modulate the activity of enzymes involved in detoxification processes, enhancing the removal of harmful substances from the body .
Transport and Distribution
The transport and distribution of 1-(3-Hydroxy-1-adamantyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of 1-(3-Hydroxy-1-adamantyl)ethanone within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
1-(3-Hydroxy-1-adamantyl)ethanone is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be affected by its localization, as different compartments contain distinct sets of biomolecules . For example, in the mitochondria, 1-(3-Hydroxy-1-adamantyl)ethanone can influence energy production and oxidative stress, while in the nucleus, it can modulate gene expression . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments .
特性
IUPAC Name |
1-(3-hydroxy-1-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGLYJERYAKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343737 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39917-38-9 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)

![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)
![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)



![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)
